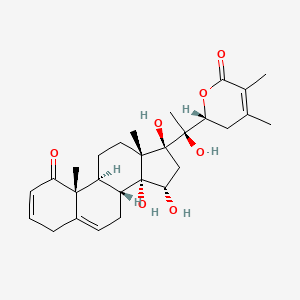

Coagulanolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Coagulanolide is a bioactive compound isolated from the fruits of Withania coagulans, a medicinal plant commonly known as Indian cheese maker or vegetable rennet. This compound belongs to the class of withanolides, which are steroidal lactones known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coagulanolide involves the extraction of withanolides from the fruits of Withania coagulans. The process typically includes the following steps:

Extraction: The dried fruits are ground into a fine powder and subjected to solvent extraction using methanol or ethanol.

Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography to isolate this compound.

Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

Coagulanolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives, which may exhibit distinct pharmacological properties.

Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate reaction conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological activities .

Scientific Research Applications

Coagulanolide is a withanolide derived from the plant Withania coagulans, traditionally used in medicine for its antihyperglycemic and antidyslipidemic properties . Research has explored its potential applications, particularly in managing diabetes and related metabolic disorders .

Scientific Research Applications

Antihyperglycemic Activity: this compound has demonstrated significant potential in managing hyperglycemia. Studies indicate that it can inhibit postprandial hyperglycemia in normoglycemic and streptozotocin-induced diabetic rats . Specifically, research has identified that this compound can regulate hepatic glucose, which is useful in controlling fasting hyperglycemia in type 2 diabetes .

Antidyslipidemic Activity: In addition to its antihyperglycemic effects, this compound exhibits antidyslipidemic activity. Studies have shown that it can improve lipid profiles in animal models, suggesting its potential in managing dyslipidemia associated with diabetes .

Mechanism of Action: Research suggests that the antidiabetic effect of this compound is partly mediated by activating glycolytic enzymes .

Data Table of Withanolides from Withania coagulans**

Case Studies and Research Findings

- Animal Studies: Studies involving streptozotocin-induced diabetic rats have shown that a compound from Withania coagulans, similar to metformin, has a median effective dose of approximately 25 mg/kg .

- Type 2 Diabetes Models: Research on C57BL/KsJ-db/db mice has explored the mechanism of action of this compound on hepatic glucose-regulating enzymes in type 2 diabetes .

- Insulin Sensitivity: Aqueous extracts of Withania coagulans have demonstrated potential in improving insulin sensitivity in Poloxamer-407-induced type 2 diabetes mellitus rats .

- Traditional Uses: Withania coagulans has been used traditionally for various conditions, including insomnia, liver complications, asthma, and as a sedative . Different parts of the plant are reported to have diuretic, anti-inflammatory, antimicrobial, and antitumor properties .

Mechanism of Action

Coagulanolide exerts its effects through multiple molecular targets and pathways:

Anti-diabetic Action: this compound modulates hepatic glucose metabolism by enhancing the activity of enzymes like glucokinase and pyruvate kinase while inhibiting enzymes such as fructose-1,6-bisphosphatase and glucose-6-phosphatase.

Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Anti-cancer Action: This compound induces apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.

Comparison with Similar Compounds

Properties

CAS No. |

929622-96-8 |

|---|---|

Molecular Formula |

C28H38O7 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1-hydroxy-1-[(8R,9S,10R,13S,14R,15S,17S)-14,15,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)27(33)14-21(30)28(34)19-10-9-17-7-6-8-20(29)25(17,4)18(19)11-12-24(27,28)3/h6,8-9,18-19,21-22,30,32-34H,7,10-14H2,1-5H3/t18-,19+,21-,22+,24+,25-,26-,27-,28-/m0/s1 |

InChI Key |

XAEUKOBJPRGERY-VLXOZLMASA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)O)O)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.